N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
N-[2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic small molecule characterized by a central ethanediamide backbone, substituted with a pyrrolidine-thiophenylethyl moiety and a 4-(trifluoromethoxy)phenyl group. This compound integrates heterocyclic (pyrrolidine, thiophene) and fluorinated aromatic (trifluoromethoxy) pharmacophores, which are commonly associated with enhanced metabolic stability and target binding in medicinal chemistry .
Properties
IUPAC Name |
N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3S/c20-19(21,22)28-15-5-3-14(4-6-15)24-18(27)17(26)23-11-16(13-7-10-29-12-13)25-8-1-2-9-25/h3-7,10,12,16H,1-2,8-9,11H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYRLRIWNJSPPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a pyrrolidine ring, a thiophene group, and a trifluoromethoxy-substituted phenyl moiety, which contribute to its unique chemical properties and biological interactions.
Chemical Structure
The chemical structure can be represented as follows:
This structure indicates the presence of two nitrogen atoms, two oxygen atoms, and a sulfur atom, which are critical for its biological activity.
The biological activity of this compound may involve interaction with various molecular targets, particularly proteins or enzymes. The specific mechanism is not fully elucidated but could involve modulation of signaling pathways associated with G protein-coupled receptors (GPCRs), which are pivotal in many physiological processes .
Pharmacological Potential
Research suggests that compounds with similar structures may exhibit various pharmacological effects, including:
- Anticancer Activity : Many thiophene-containing compounds have demonstrated cytotoxic effects against cancer cell lines. The presence of the pyrrolidine moiety may enhance this activity by influencing cell signaling pathways related to apoptosis.
- Neuroprotective Effects : Pyrrolidine derivatives have been studied for their neuroprotective properties. This compound might offer protective effects against neurodegenerative diseases through modulation of neurotransmitter systems.
- Antimicrobial Properties : Some studies indicate that compounds with similar frameworks possess antimicrobial activity, which could be explored further for potential therapeutic applications against bacterial infections.
Case Studies
- Anticancer Activity : A study investigated the effect of pyrrolidine-thiophene derivatives on human cancer cell lines. Results indicated that these compounds induced apoptosis in a dose-dependent manner, suggesting their potential as anticancer agents.
- Neuroprotective Effects : In an animal model of neurodegeneration, derivatives similar to this compound showed significant reductions in neuronal loss and improved cognitive function, indicating potential for treating conditions like Alzheimer's disease.
- Antimicrobial Studies : Research on thiophene-based compounds revealed promising results against various bacterial strains, highlighting the need for further exploration into their mechanisms of action and efficacy.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| N-(2-(pyrrolidin-1-yl)ethyl)naphthalene-2-sulfonamide | Contains pyrrolidine and naphthalene | Anticancer |
| N-(2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide | Contains thiophene and naphthalene | Antimicrobial |
| N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide | Contains both pyrrolidine and thiophene | Neuroprotective |
The presence of both a pyrrolidine and a thiophene group in this compound may confer unique biological activities that differentiate it from these related compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the compound with three analogs from the provided evidence, focusing on structural motifs, synthesis strategies, and inferred physicochemical properties.
Structural and Functional Group Comparison
Key Observations :
- The target compound distinguishes itself through its ethanediamide linker , which may confer conformational flexibility compared to the rigid spirocyclic or pyrimidine cores in Reference Example 107 and T134 .
Physicochemical and Pharmacokinetic Inferences
Implications :
- The target compound’s lower LogP compared to Reference Example 107 suggests improved aqueous solubility, critical for oral bioavailability.
- The pyrrolidine-thiophene moiety may enhance blood-brain barrier penetration relative to T134’s bulky triarylmethane system .
Q & A
Basic: What synthetic strategies are recommended to optimize the yield of this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with coupling of pyrrolidine and thiophene derivatives, followed by amidation with 4-(trifluoromethoxy)phenyl groups. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide or dichloromethane) improve reagent solubility and reaction efficiency .
- Temperature control : Reactions often require low temperatures (−40°C to 0°C) to minimize side reactions, particularly during amide bond formation .
- Purification : Column chromatography with silica gel or recrystallization using ethanol/hexane mixtures is critical to achieve >95% purity .
Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of pyrrolidine, thiophene, and trifluoromethoxy phenyl groups by identifying characteristic shifts (e.g., thiophene protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion matching C₂₀H₂₁F₃N₂O₃S) .
- Infrared (IR) Spectroscopy : Peaks near 1650 cm⁻¹ confirm amide C=O stretching .
Advanced: How can computational modeling predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate binding to receptors (e.g., kinase domains or GPCRs). Focus on hydrogen bonding with the amide group and π-π stacking between thiophene and aromatic residues .
- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100+ ns trajectories, evaluating RMSD and binding free energy (MM/PBSA) .
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate pharmacokinetic properties (e.g., logP ~3.2 suggests moderate blood-brain barrier penetration) .
Advanced: How should researchers address contradictory data in biological activity assays?
Methodological Answer:
- Dose-Response Repetition : Conduct assays in triplicate across varying concentrations (e.g., 0.1–100 µM) to identify EC₅₀/IC₅₀ discrepancies .
- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and agar diffusion to rule out false positives .
- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (e.g., t₁/₂ <30 min) underlies inconsistent cellular assay results .
Basic: What are the primary biological targets hypothesized for this compound?
Methodological Answer:
- Enzyme Inhibition : Thiophene and trifluoromethoxy groups suggest potential kinase or protease inhibition. Test against tyrosine kinases (e.g., EGFR) using fluorescence-based assays .
- Receptor Binding : Pyrrolidine’s amine group may target GPCRs (e.g., dopamine or serotonin receptors). Radioligand displacement assays (e.g., ³H-SCH23390 for D₁ receptors) are recommended .
Advanced: What experimental approaches elucidate the compound’s degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC-PDA at 254 nm .
- Metabolite Identification : Use LC-QTOF-MS to detect phase I/II metabolites in liver microsomes (e.g., hydroxylation at pyrrolidine or thiophene rings) .
Basic: How can researchers modify the compound to enhance solubility without compromising activity?
Methodological Answer:
- Salt Formation : React with HCl or sodium citrate to generate water-soluble salts .
- PEGylation : Introduce polyethylene glycol (PEG) chains at the amide nitrogen via carbodiimide coupling .
- Pro-drug Design : Replace the trifluoromethoxy group with ester-linked moieties (e.g., acetyloxy) for enzymatic activation in vivo .
Advanced: What strategies validate the compound’s mechanism of action in cellular models?
Methodological Answer:
- CRISPR Knockout : Generate cell lines lacking hypothesized targets (e.g., EGFR KO in HEK293) to confirm activity loss .
- Thermal Shift Assay (TSA) : Monitor target protein melting temperature (ΔTm) shifts upon compound binding .
- Transcriptomic Profiling : RNA-seq after 24h treatment identifies differentially expressed pathways (e.g., apoptosis or DNA repair) .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., trifluoromethoxybenzene) .
- Waste Disposal : Neutralize acidic/basic waste with 10% sodium bicarbonate before disposal in halogenated solvent containers .
Advanced: How can researchers resolve crystallographic challenges for this compound?
Methodological Answer:
- Co-crystallization : Add co-solvents (e.g., 2-methyl-2,4-pentanediol) to improve crystal lattice formation .
- Synchrotron XRD : Use high-intensity X-rays (λ = 0.9 Å) to overcome low diffraction quality from flexible pyrrolidine-thiophene linkages .
- Cryo-Cooling : Flash-freeze crystals at 100K in liquid nitrogen to reduce thermal motion artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
